
4-Ethyl-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-thiophenesulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, recent studies have shown that 4-Ethyl-2-thiophenesulfonamide has a range of other biological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of 4-Ethyl-2-thiophenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are involved in cell proliferation and inflammation. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl-2-thiophenesulfonamide has a range of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory properties, this compound has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
One of the main advantages of using 4-Ethyl-2-thiophenesulfonamide in lab experiments is its versatility. This compound can be used in a range of different assays and experiments, making it a useful tool for researchers in a variety of fields. Additionally, 4-Ethyl-2-thiophenesulfonamide is relatively easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also some limitations to using 4-Ethyl-2-thiophenesulfonamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 4-Ethyl-2-thiophenesulfonamide has not been extensively tested in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for research on 4-Ethyl-2-thiophenesulfonamide. One area of research is in the development of new cancer therapies. Studies have shown that this compound has anti-proliferative effects on cancer cells, but more research is needed to determine its efficacy in clinical settings. Additionally, research could be conducted to determine the safety and efficacy of 4-Ethyl-2-thiophenesulfonamide in humans.
Another area of research is in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Studies have shown that 4-Ethyl-2-thiophenesulfonamide has anti-inflammatory properties, but more research is needed to determine its efficacy in clinical settings.
Finally, research could be conducted to determine the potential uses of 4-Ethyl-2-thiophenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound has neuroprotective effects, but more research is needed to determine its potential as a treatment for these diseases.
Conclusion:
In conclusion, 4-Ethyl-2-thiophenesulfonamide is a promising compound that has a range of potential applications in scientific research. Its anti-proliferative, anti-inflammatory, antioxidant, and neuroprotective properties make it a useful tool for researchers in a variety of fields. However, more research is needed to determine its safety and efficacy in clinical settings, as well as its potential as a treatment for various diseases.
合成方法
The synthesis of 4-Ethyl-2-thiophenesulfonamide is a complex process that involves several steps. The most common method involves the reaction of 4-ethylthiophene with chlorosulfonic acid to form 4-ethylsulfonyl-2-chlorothiophene. This intermediate compound is then reacted with ammonia to produce 4-Ethyl-2-thiophenesulfonamide. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
科学研究应用
The potential applications of 4-Ethyl-2-thiophenesulfonamide in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
142294-59-5 |
|---|---|
产品名称 |
4-Ethyl-2-thiophenesulfonamide |
分子式 |
C6H9NO2S2 |
分子量 |
191.3 g/mol |
IUPAC 名称 |
4-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
InChI 键 |
RGZDYKZTOFITHL-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
规范 SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
同义词 |
2-Thiophenesulfonamide,4-ethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



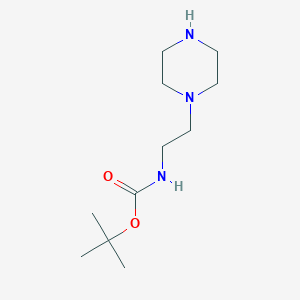

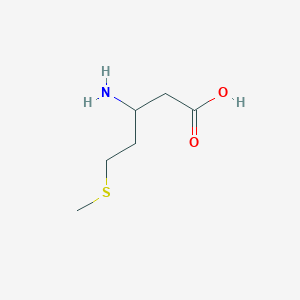
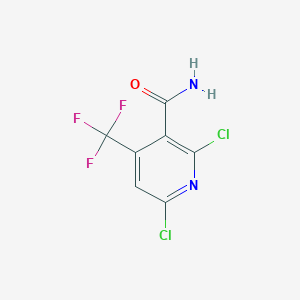


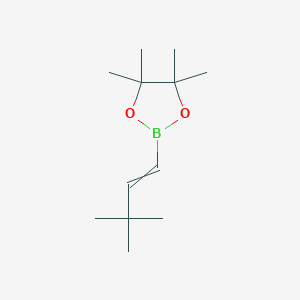
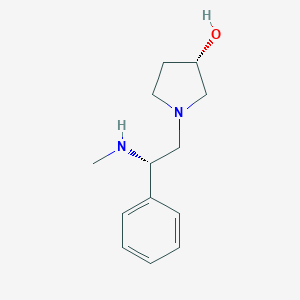
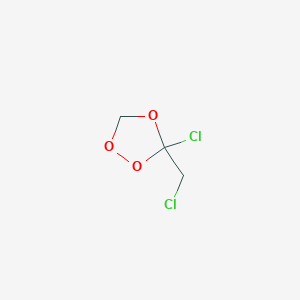
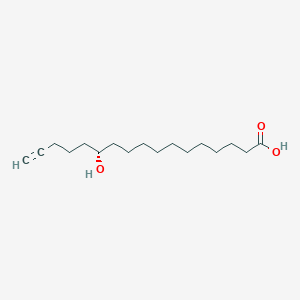


![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)